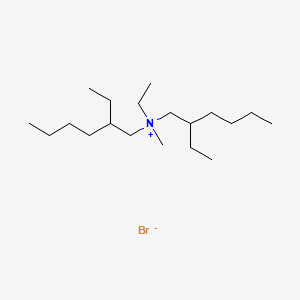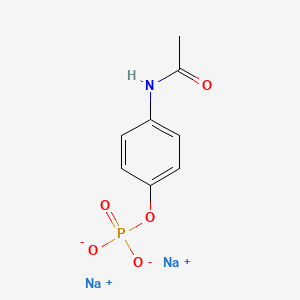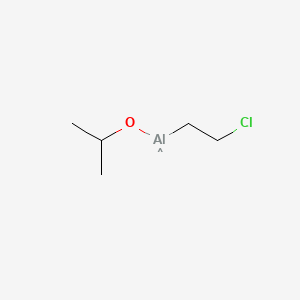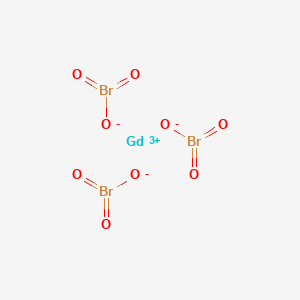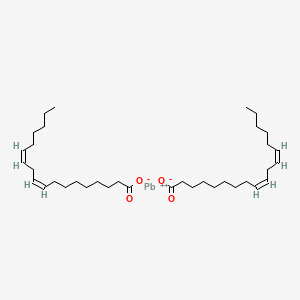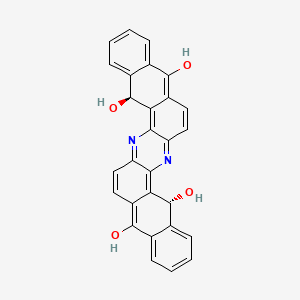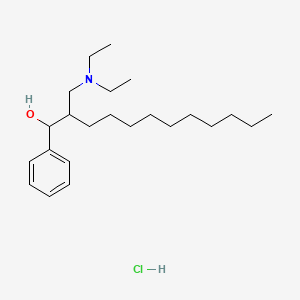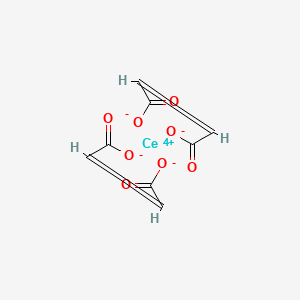
(Z)-but-2-enedioate;cerium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;cerium(4+) typically involves the reaction of cerium(IV) salts with maleic acid or its salts. One common method is to dissolve cerium(IV) ammonium nitrate in water and then add an aqueous solution of sodium maleate. The reaction is carried out under controlled pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of (Z)-but-2-enedioate;cerium(4+) may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioate;cerium(4+) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions where it is reduced to cerium(III).
Substitution Reactions: The maleate ligand can be substituted by other ligands in coordination chemistry.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents such as ascorbic acid or hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in solution.
Complexation: Conditions such as pH, temperature, and solvent choice play a crucial role in complex formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, in redox reactions, cerium(III) compounds are typically formed, while substitution reactions may yield new coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioate;cerium(4+) is used as a catalyst in various organic reactions, including oxidation and polymerization processes. Its strong oxidizing properties make it valuable in synthetic chemistry for the preparation of complex organic molecules.
Biology
In biological research, cerium compounds are studied for their potential antioxidant properties. (Z)-but-2-enedioate;cerium(4+) may be investigated for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine
In medicine, cerium-based compounds are explored for their therapeutic potential. (Z)-but-2-enedioate;cerium(4+) could be studied for its role in wound healing, anti-inflammatory effects, and as a component in drug delivery systems.
Industry
In industrial applications, (Z)-but-2-enedioate;cerium(4+) is used in the production of advanced materials, such as ceramics and coatings. Its catalytic properties are also utilized in environmental applications, such as the degradation of pollutants.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioate;cerium(4+) involves its ability to undergo redox reactions. Cerium(IV) can accept electrons and be reduced to cerium(III), which can then participate in further chemical reactions. This redox cycling is crucial for its catalytic activity and antioxidant properties. The molecular targets and pathways involved include interactions with reactive oxygen species and various biomolecules, leading to the modulation of oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) Oxide: Another cerium(IV) compound with strong oxidizing properties, used in catalysis and as a polishing agent.
Cerium(III) Nitrate: A cerium(III) compound used in various chemical applications, including as a precursor for other cerium compounds.
Maleic Acid: The parent compound of maleate, used in the synthesis of various coordination compounds.
Uniqueness
(Z)-but-2-enedioate;cerium(4+) is unique due to the combination of cerium(IV) and maleate, which imparts specific chemical properties and reactivity. Its ability to participate in redox reactions and form stable coordination complexes makes it valuable in both research and industrial applications.
Properties
CAS No. |
94232-57-2 |
|---|---|
Molecular Formula |
C8H4CeO8 |
Molecular Weight |
368.23 g/mol |
IUPAC Name |
(Z)-but-2-enedioate;cerium(4+) |
InChI |
InChI=1S/2C4H4O4.Ce/c2*5-3(6)1-2-4(7)8;/h2*1-2H,(H,5,6)(H,7,8);/q;;+4/p-4/b2*2-1-; |
InChI Key |
LTRMJLHAXCEWRS-PAMPIZDHSA-J |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].[Ce+4] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



